[1-(4-chlorobenzyl)-1H-indol-3-yl](thiophen-2-yl)methanone
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE
- 1-[(4-FLUOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE
- 1-[(4-METHYLPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C20H14ClNOS |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H14ClNOS/c21-15-9-7-14(8-10-15)12-22-13-17(16-4-1-2-5-18(16)22)20(23)19-6-3-11-24-19/h1-11,13H,12H2 |
InChI Key |
JOGMEFBAQQJZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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